L-Leucine, N-(1-oxobutyl)-

Übersicht

Beschreibung

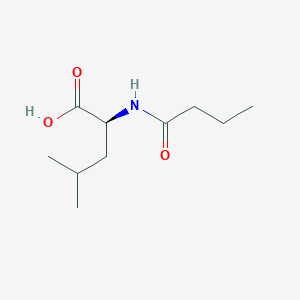

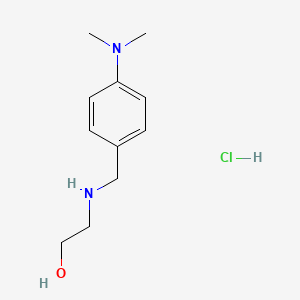

L-Leucine, N-(1-oxobutyl)-, also known as ketoisoleucine, is a non-proteinogenic amino acid1. It has a molecular formula of C10H19NO3 and a molecular weight of 201.26 g/mol1.

Synthesis Analysis

The synthesis of L-Leucine, N-(1-oxobutyl)-, is not directly mentioned in the search results. However, there are studies on the synthesis of related compounds. For instance, a study discusses the synthesis of l-leucine-N-carboxyanhydride, which is relevant in the synthesis of well-defined oligopeptides2. Another study describes three approaches to the synthesis of L-leucine selectively labelled with carbon-13 or deuterium3.Molecular Structure Analysis

The molecular structure of L-Leucine, N-(1-oxobutyl)- consists of 10 carbon atoms, 19 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms1.

Chemical Reactions Analysis

Specific chemical reactions involving L-Leucine, N-(1-oxobutyl)- are not directly mentioned in the search results. However, a study discusses the intramolecular reactions of N-(o-carboxybenzoyl)-L-leucine, which might provide some insights into the chemical behavior of related compounds4.Physical And Chemical Properties Analysis

The physical and chemical properties of L-Leucine, N-(1-oxobutyl)- are not directly mentioned in the search results. However, a study discusses the non-zeolitic properties of the dipeptide L-leucyl–L-leucine as a result of the specific nanostructure formation6.Wissenschaftliche Forschungsanwendungen

Methods of Application

The copolymers were prepared in dimethylformamide using benzoyl peroxide as the initiator at 70 °C. They were characterized by IR, 1H NMR, and 13C NMR. Copolymer compositions were determined by the analysis of 1H NMR spectra. The weight and number average molecular weights of the polymers were determined by size exclusion chromatography .

Results or Outcomes

The initial decomposition temperatures of the polymers were about 215 °C as measured by thermogravimetric analysis under nitrogen atmosphere. Swelling properties of the polymers were measured in distilled water. Maximum water uptake of about 70% was observed for poly(DOBA). In case of copolymers, water uptake decreases with the increase of MMA content in the polymer chain .

2. Synthesis of Chiral Ionic Liquids

Application Summary

Methods of Application: The chiral ionic liquid was synthesized by using microwave-assisted synthesis method and L-(+)-α-(positive butyl)-leucine ethyl ester terafluoroborate and hexafluorophosphate chiral ionic liquids were synthesized by the anion exchange reaction .

Results or Outcomes

The synthesized chiral ionic liquids possess better thermal stability, solubility, bio-solubility and high conductivity. They can serve as effective reaction media as well as chiral catalysts .

3. Regulation of Food Intake, Energy Balance, and Glucose Homeostasis

Application Summary

“L-Leucine, N-(1-oxobutyl)-” is used in the study of food intake, energy balance, and glucose homeostasis. Leucine is a well-known activator of the mammalian target of rapamycin (mTOR), which regulates several aspects of metabolism .

Methods of Application

The effects of leucine supplementation on food intake, energy balance, and glucose homeostasis were studied. The study was conducted using various experimental models and methods .

4. Synthesis of Secondary Metabolites

Application Summary

“L-Leucine, N-(1-oxobutyl)-” is used in bacterial leucine catabolism as a source of secondary metabolites. These metabolites can exhibit industrial relevance, including volatile compounds used in the food industry, compounds with antimicrobial activity, production of biofuels and biopolymers .

Methods of Application: The study was conducted using various bacterial species and methods to study the catabolism of leucine and the production of secondary metabolites .

Results or Outcomes: The study concluded that the usage by bacterial species of leucine as an alternative carbon and nitrogen source may contribute to their environment adaptability and, more importantly, the diverse products that can be obtained from leucine metabolism may represent a valuable source of compounds of biotechnological interest .

5. Treatment of Neurodegenerative Disease

Application Summary

“L-Leucine, N-(1-oxobutyl)-” is being studied as a potential treatment for neurodegenerative diseases, specifically Niemann–Pick disease type C. This disease is a rare and fatal genetic disorder characterized by an inability of the body to transport cholesterol and other fatty substances (lipids) inside of cells .

Methods of Application: The application involves the use of “L-Leucine, N-(1-oxobutyl)-” as a neuroprotective agent to improve neurological function and symptoms in patients with Niemann–Pick disease type C .

Results or Outcomes: The neuroprotective potential of “L-Leucine, N-(1-oxobutyl)-” is currently being evaluated in the extension phase of a reported randomized clinical trial .

6. Rumen-Protected L-Leucine in Animal Nutrition

Application Summary

“L-Leucine, N-(1-oxobutyl)-” is used in the form of rumen-protected L-leucine in animal nutrition. Rumen-protected nutrients are those that are protected from rumen degradation and can be digested in the intestines .

Methods of Application: The application involves the use of rumen-protected L-leucine as an additive for in vitro incubation .

Results or Outcomes: The use of rumen-protected L-leucine can improve the nutritional value of animal feed and enhance the health and productivity of ruminant animals .

Safety And Hazards

The safety data sheet for L-Leucine suggests that it should be handled with care to avoid contact with skin and eyes, and inhalation or ingestion7. However, specific safety and hazard information for L-Leucine, N-(1-oxobutyl)- is not directly mentioned in the search results.

Zukünftige Richtungen

The future directions of research on L-Leucine, N-(1-oxobutyl)- are not directly mentioned in the search results. However, several studies discuss the potential of leucine and its derivatives for treating various conditions8910.

Please note that this information is based on the available search results and may not cover all aspects of L-Leucine, N-(1-oxobutyl)-. For a more comprehensive understanding, further research and review of scientific literature are recommended.

Eigenschaften

IUPAC Name |

(2S)-2-(butanoylamino)-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO3/c1-4-5-9(12)11-8(10(13)14)6-7(2)3/h7-8H,4-6H2,1-3H3,(H,11,12)(H,13,14)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRHYCLBYHIKSTA-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC(CC(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC(=O)N[C@@H](CC(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90654677 | |

| Record name | N-Butanoyl-L-leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90654677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

L-Leucine, N-(1-oxobutyl)- | |

CAS RN |

55443-78-2 | |

| Record name | N-Butanoyl-L-leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90654677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(2-Methoxy-phenyl)-piperazin-1-YL]-3-methyl-amino-propan-2-OL trihydrochloride](/img/structure/B1388276.png)

![[2-(3,4-Dimethoxy-phenyl)-ethyl]-pyridin-3-yl-methyl-amine hydrochloride](/img/structure/B1388281.png)

![4-Amino-1-[(4-methoxy-phenylcarbamoyl)-methyl]-pyridinium chloride](/img/structure/B1388282.png)

![7-Amino-1,3,5-triazatricyclo[3.3.1.13,7]decanetrihydrochloride](/img/structure/B1388284.png)

![4-[(2,3-Dihydro-1H-inden-5-yloxy)methyl]piperidine hydrochloride](/img/structure/B1388285.png)

![{2-[2-(2-Methoxyphenyl)ethyl]phenyl}amine hydrochloride](/img/structure/B1388288.png)

![[4-(2-Pyridin-3-ylethyl)phenyl]amine dihydrochloride](/img/structure/B1388290.png)

![[2-(2-Fluoro-phenyl)-ethyl]-(2-methoxy-benzyl)-amine hydrochloride](/img/structure/B1388291.png)